4-Bromoquinoline-3-carboxylic acid is a chemical compound belonging to the quinoline family, characterized by a bromine atom and a carboxylic acid group attached to a quinoline ring. This compound has garnered attention in chemical research due to its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various biologically active compounds.
The compound can be synthesized through various methods, often involving the modification of existing quinoline derivatives. Research has highlighted its significance in drug development and material science, making it a subject of interest in both academic and industrial settings.
4-Bromoquinoline-3-carboxylic acid is classified under:
The synthesis of 4-Bromoquinoline-3-carboxylic acid can be achieved through several methodologies:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under reflux conditions to ensure complete conversion of starting materials.
The molecular formula for 4-Bromoquinoline-3-carboxylic acid is C_10H_6BrNO_2. Its structure features:
4-Bromoquinoline-3-carboxylic acid participates in various chemical reactions:
Reactions are often optimized by adjusting parameters such as temperature, catalyst type, and solvent choice to enhance yields and minimize side products.
The mechanism of action for compounds derived from 4-Bromoquinoline-3-carboxylic acid often involves:
Research has shown that certain derivatives exhibit significant biological activities, including antileishmanial properties, highlighting their potential therapeutic applications against diseases caused by protozoan parasites.
4-Bromoquinoline-3-carboxylic acid has several scientific uses:
The strategic placement of functional groups on quinoline scaffolds has profoundly influenced medicinal chemistry and synthetic methodology development. The synthesis of 4-bromoquinoline derivatives emerged as a critical advancement, enabling targeted modifications at the C4 position—a site known for modulating electronic properties and biological interactions. Early synthetic routes to 4-bromoquinoline, as evidenced by patented procedures, involved the direct bromination of quinolin-4-ol using phosphorus tribromide (PBr₃) in dimethylformamide (DMF) under inert conditions. This method achieved high yields (88%) and provided reliable access to the essential 4-bromoquinoline precursor [4]. The structural complexity of 4-bromoquinoline-3-carboxylic acid ethyl ester—characterized by its ethyl carboxylate moiety and bromine atom at the C4 position—is reflected in its SMILES notation (O=C(OCC)C1=C(Br)C(C=CC=C2)=C2N=C1
) and InChIKey (OBEYLZVYBCUODM-UHFFFAOYSA-N
) [1] [5]. This compound's commercial availability as a solid, though sold without analytical validation, underscores its role as a specialized building block for early-stage drug discovery [5].
The evolution from simple quinoline bromination to sophisticated ester-functionalized derivatives paralleled broader trends in heterocyclic chemistry. Ethyl 4-bromoquinoline-3-carboxylate exemplifies this progress, serving as a versatile intermediate for nucleophilic displacement reactions, metal-catalyzed cross-couplings, and cyclization strategies. Its molecular framework (C₁₂H₁₀BrNO₂) combines a halogen handle for structural diversification with an ester group amenable to hydrolysis or decarboxylation—attributes exploited in synthesizing complex bioactive molecules [1]. Historically, such multifunctional quinoline derivatives bridged classical antimalarial quinolines and modern fluoroquinolone antibiotics, enabling systematic exploration of structure-activity relationships.
Table 1: Structural and Chemical Identifier Data for 4-Bromoquinoline-3-carboxylic Acid Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Key Identifiers |
---|---|---|---|
4-Bromoquinoline | 3964-04-3 | C₉H₆BrN | SMILES: C1=CC=CC2=C1C(=CC=N2)Br ; InChIKey: SUXIPCHEUMEUSV-UHFFFAOYSA-N [3] |
4-Bromoquinoline-3-carboxylic acid ethyl ester | Not specified | C₁₂H₁₀BrNO₂ | SMILES: O=C(OCC)C1=C(Br)C(C=CC=C2)=C2N=C1 ; InChIKey: OBEYLZVYBCUODM-UHFFFAOYSA-N [1] |
4-Bromoquinoline-2-carboxylic acid | 209003-46-3 | C₁₀H₆BrNO₂ | SMILES: OC(=O)C1=NC2=C(C=CC=C2)C(Br)=C1 [8] |
Halogen atoms at the C4 position of quinoline-3-carboxylic acid derivatives confer distinct electronic and steric properties that profoundly influence bioactivity. The bromine substituent enhances electrophilic character at adjacent carbon atoms, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols, while simultaneously acting as a directing group for transition-metal-catalyzed couplings (e.g., Suzuki, Sonogashira) [4]. This versatility is exemplified by 4-phenylethynyl-quinoline synthesis, where the bromine of 4-bromoquinoline is displaced under mild conditions to form conjugated systems relevant to optoelectronic materials and pharmacophores [4]. The 4-bromo group’s synergy with the C3-carboxylic acid/ester moiety creates a multivalent scaffold—a term denoting structural platforms capable of interacting with diverse biological targets through spatially distinct pharmacophoric elements [2].
Computational analyses reveal that bromine substitution significantly alters molecular properties critical to drug-likeness. For 4-bromoquinoline (C₉H₆BrN), calculated parameters include a consensus LogP of 2.49 (indicating moderate lipophilicity), topological polar surface area (TPSA) of 12.89 Ų, and high gastrointestinal absorption [3]. These properties facilitate blood-brain barrier penetration, explaining the scaffold’s prevalence in central nervous system-targeted agents. Notably, the 3-carboxylic acid derivative introduces hydrogen-bonding capacity, enhancing target engagement in aqueous environments. This is evidenced by 4-bromoquinoline-2-carboxylic acid’s distinct bioactivity profile compared to its C3 isomer, attributable to altered hydrogen-bonding geometry and dipole moments [8].
Table 2: Computational and Bioactivity Profiles of Halogenated Quinolines
Property/Activity | 4-Bromoquinoline [3] | 4-Quinolone-3-carboxylic Acid Derivatives [2] |
---|---|---|
Lipophilicity (Consensus LogPo/w) | 2.49 | Variable; modulated by C3 substituents |
Topological Polar Surface Area | 12.89 Ų | >50 Ų for carboxylic acid forms |
BBB Permeation Prediction | Yes (High probability) | Limited for zwitterionic forms |
CYP1A2 Inhibition Potential | Yes | Structure-dependent |
Reported Bioactivities | Precursor to antitumor agents | Antibacterial, antitumor, anti-HIV integrase, cannabinoid receptor modulation |
In medicinal chemistry, the 4-bromo-3-carboxyquinoline motif enables divergent synthesis—a single intermediate generates libraries targeting disparate biological pathways. For instance:
Modern catalytic methods further leverage this scaffold’s versatility. Decarboxylative halogenation strategies—employing copper/photoredox catalysis via ligand-to-metal charge transfer (LMCT)—enable direct conversion of quinoline-3-carboxylic acids to iodinated or brominated analogues without pre-functionalization [10]. This approach bypasses classical halogenation conditions that often lack regioselectivity, highlighting how contemporary methodologies exploit the intrinsic reactivity of quinoline carboxylic acids to streamline access to complex halogenated architectures.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9